molecular formula C5H3F3N2O2 B2455492 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid CAS No. 915230-46-5

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid

Cat. No.: B2455492
CAS No.: 915230-46-5
M. Wt: 180.086
InChI Key: UDZUPOZUVYNZMM-UHFFFAOYSA-N
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Description

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring.

Mechanism of Action

The mechanism of action of trifluoromethyl-containing compounds can vary widely depending on the specific compound and its biological target. For example, some trifluoromethyl-containing drugs work by inhibiting specific enzymes .

Safety and Hazards

Safety data sheets provide information about the potential hazards of chemicals, including those with trifluoromethyl groups. They can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

Trifluoromethyl-containing compounds continue to be of interest in various fields, including pharmaceuticals, agrochemicals, and materials. Future research will likely focus on developing new synthetic methods, exploring novel applications, and improving our understanding of their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of imidazole derivatives using trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst . The reaction conditions often include the use of visible light to drive the photoredox catalysis process .

Industrial Production Methods

Industrial production of 5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid may involve large-scale trifluoromethylation reactions using specialized equipment to ensure efficient and safe handling of reactive intermediates. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid is unique due to its imidazole ring structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-(trifluoromethyl)-1H-imidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-3(10-2)4(11)12/h1H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZUPOZUVYNZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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